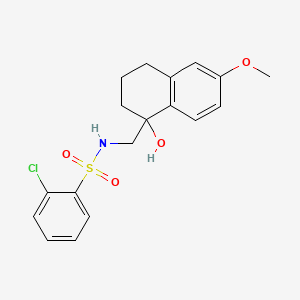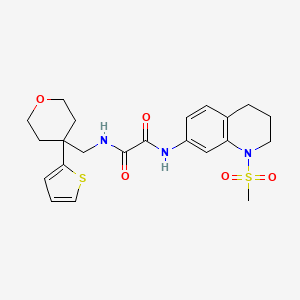
N1-(1-(甲基磺酰基)-1,2,3,4-四氢喹啉-7-基)-N2-((4-(噻吩-2-基)四氢-2H-吡喃-4-基)甲基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of tetrahydroisoquinoline, which is a structural motif found in a variety of biologically active molecules. The specific compound mentioned includes a tetrahydroquinolinyl moiety with a methylsulfonyl substituent, and an oxalamide group with a thiophene and tetrahydro-2H-pyran substituent. This structure suggests potential for interaction with biological targets, possibly through hydrogen bonding and lipophilic interactions.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide, they do provide insight into the synthesis of related compounds. For example, the synthesis of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines is described, which involves the introduction of a sulfonyl group into the tetrahydroisoquinoline scaffold . This process could be adapted to synthesize the methylsulfonyl tetrahydroquinolinyl part of the compound .
Molecular Structure Analysis
The molecular structure of the compound likely allows for specific interactions with biological targets. For instance, the sulfonamide and sulfone groups in related compounds have been shown to form favorable interactions with enzymes such as phenylethanolamine N-methyltransferase (PNMT) . The oxalamide moiety in the compound could also act as a hydrogen bond acceptor or donor, potentially enhancing its biological activity.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by its functional groups. The sulfonamide group in similar compounds has been shown to be crucial for the inhibitory potency against PNMT, suggesting that the methylsulfonyl group in the compound of interest might also play a significant role in its reactivity with biological targets . The thiophene and tetrahydro-2H-pyran substituents could also participate in chemical reactions, possibly through electrophilic aromatic substitution or through interactions with biological macromolecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of both lipophilic (methylsulfonyl and thiophene) and hydrophilic (oxalamide) groups suggests that the compound might have a balanced solubility profile, which could be beneficial for crossing biological membranes such as the blood-brain barrier. The related compounds discussed in the papers show that modifications to the sulfonamide nitrogen can lead to significant changes in potency and selectivity, as well as the ability to penetrate the blood-brain barrier . These insights could be relevant to the compound , indicating that its physical and chemical properties might be fine-tuned for specific biological activities.
科学研究应用
苯乙醇胺N-甲基转移酶抑制
研究已将几种四氢喹啉衍生物确定为苯乙醇胺N-甲基转移酶(PNMT)的强效和选择性抑制剂。PNMT在从去甲肾上腺素中生物合成肾上腺素中起着至关重要的作用。表现出高PNMT抑制效力和选择性的化合物被认为是儿茶酚胺水平调节有益的疾病的潜在治疗剂。这些衍生物还被预测可以穿透血脑屏障,表明它们在中枢神经系统疾病中具有潜在的效用 (Grunewald et al., 2005), (Romero et al., 2004).
化学合成和功能化
四氢喹啉衍生物的化学多功能性在其在合成化学中的应用中显而易见。例如,涉及1,7-烯炔的级联卤代磺酰化反应导致3,4-二氢喹啉-2(1H)-酮的高效合成。该反应展示了引入多个官能团的能力,包括C-S、C-C和C-X键,从而增加了分子复杂性 (Zhu et al., 2016).
抗癌活性
含有稠合哌啶部分的芳香磺酰胺,包括四氢喹啉衍生物,已被探索其作为抗癌剂的潜力。这些化合物已显示出在各种癌细胞系中诱导氧化应激和谷胱甘肽耗竭。它们在不同类型的癌细胞中证实的细胞毒性作用强调了基于四氢喹啉支架设计新的抗癌疗法的潜力 (Madácsi et al., 2013).
组蛋白脱乙酰酶抑制
1-芳基磺酰基-5-(N-羟基丙烯酰胺)四氢喹啉已被确定为组蛋白脱乙酰酶(HDAC)的有效抑制剂,对前列腺癌细胞表现出显着的细胞毒性。这些发现表明它们作为通过表观遗传调控靶向癌症的治疗剂的潜力 (Liu et al., 2015).
属性
IUPAC Name |
N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S2/c1-32(28,29)25-10-2-4-16-6-7-17(14-18(16)25)24-21(27)20(26)23-15-22(8-11-30-12-9-22)19-5-3-13-31-19/h3,5-7,13-14H,2,4,8-12,15H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCHSIIMONIKEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3(CCOCC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




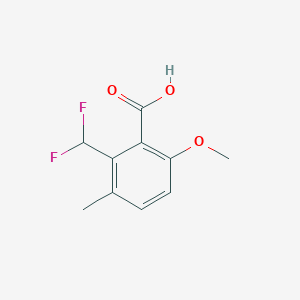
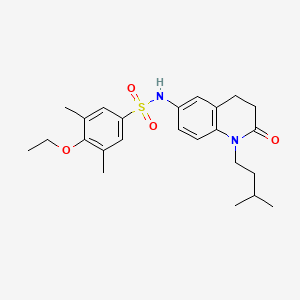
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2503674.png)
![[N-methyl-N-(pyridine-4-yl)amino]acetic acid hydrochloride](/img/structure/B2503676.png)
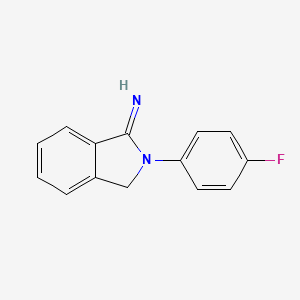
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2503682.png)
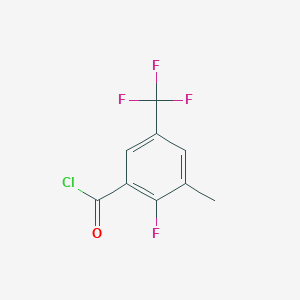


![4-[(2-Methylbutanoyl)amino]benzoic acid](/img/structure/B2503688.png)
